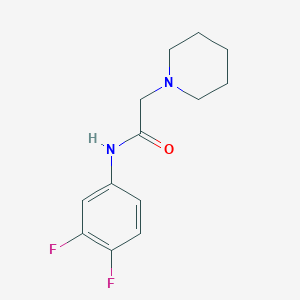
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as CGP 7930, is a selective antagonist of the GABAB receptor. It has been extensively studied for its potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, drug addiction, and alcoholism.
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 acts as a selective antagonist of the GABAB receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the GABAB receptor leads to the inhibition of neurotransmitter release, which results in the inhibition of neuronal activity. By blocking the GABAB receptor, 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 enhances neurotransmitter release and increases neuronal activity.
Biochemical and Physiological Effects:
In animal models, 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 has been shown to have anxiolytic, antidepressant, and anticonvulsant effects. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. In addition, 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 has been shown to reduce neuropathic pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 is a selective antagonist of the GABAB receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, it is important to note that 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 has limitations as a research tool. It has relatively low potency and selectivity compared to other GABAB receptor antagonists, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930. One area of interest is the potential use of 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 in the treatment of drug addiction and alcoholism. Another area of interest is the development of more potent and selective GABAB receptor antagonists for use as research tools. Finally, there is interest in investigating the role of the GABAB receptor in other neurological disorders, such as epilepsy and schizophrenia.
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 is a selective antagonist of the GABAB receptor that has potential therapeutic applications in various neurological disorders. It has been extensively studied for its anxiolytic, antidepressant, and anticonvulsant effects, as well as its potential use in the treatment of neuropathic pain, drug addiction, and alcoholism. While 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 has limitations as a research tool, it remains a valuable tool for studying the role of the GABAB receptor in various neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 involves the reaction of 4-chloro-3-methylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetophenone. This intermediate is then reacted with 5-methyl-2-thio-1,3-thiazole-4-carboxylic acid to form 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-5-10(3-4-11(8)14)18-7-12(17)16-13-15-6-9(2)19-13/h3-6H,7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTLLJQEZZYGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(S2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039700.png)
![3-methyl-2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5039703.png)
![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5039706.png)
![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)
![methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5039710.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5039743.png)
![2-[{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5039746.png)
![3-bromo-2-[(4-chlorophenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5039749.png)
![1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5039759.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-indanecarboxamide](/img/structure/B5039770.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5039774.png)